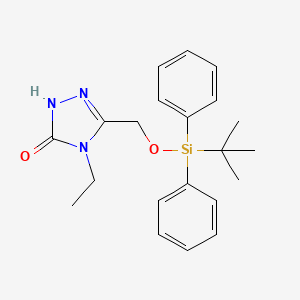
3-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that features a triazolone core structure. This compound is notable for its incorporation of a tert-butyldiphenylsilyl group, which is often used as a protecting group in organic synthesis due to its stability under various reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple stepsThis can be achieved through the reaction of a suitable triazolone precursor with tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
5-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazolone core or the silyl protecting group.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like fluoride ions for deprotection of the silyl group .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler triazolone derivatives .
Applications De Recherche Scientifique
5-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action for 5-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The tert-butyldiphenylsilyl group provides stability, allowing the compound to participate in various biochemical pathways without premature degradation. The triazolone core can interact with enzymes and proteins, potentially inhibiting or modifying their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl ethers: Similar in structure but with different steric and electronic properties.
tert-Butyldiphenylsilyl ethers: Share the same protecting group but differ in the core structure
Uniqueness
5-(((tert-Butyldiphenylsilyl)oxy)methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its combination of a triazolone core and a tert-butyldiphenylsilyl protecting group. This combination provides both stability and reactivity, making it valuable for various synthetic and research applications .
Propriétés
Formule moléculaire |
C21H27N3O2Si |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
3-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-ethyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C21H27N3O2Si/c1-5-24-19(22-23-20(24)25)16-26-27(21(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15H,5,16H2,1-4H3,(H,23,25) |
Clé InChI |
HRNHLUIYPXDQAX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NNC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



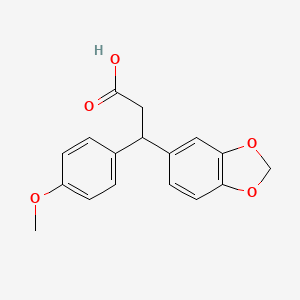
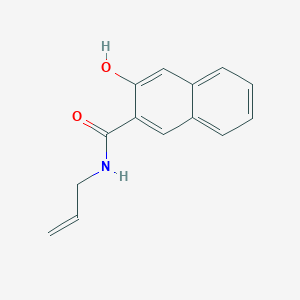

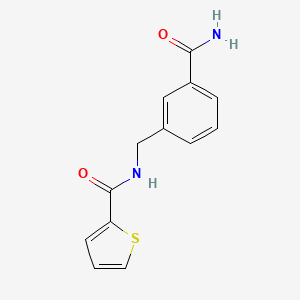
![2-(4-Methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B14904927.png)
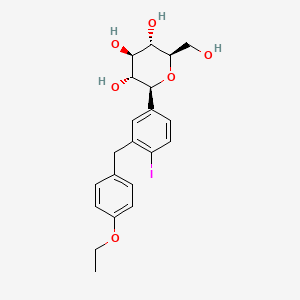
![8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine](/img/structure/B14904958.png)
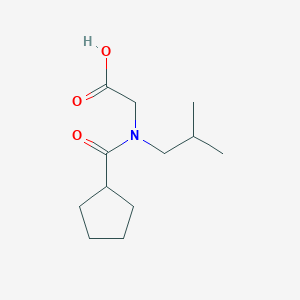
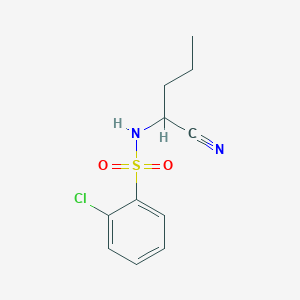
![(2'-(Cyclohexyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14904975.png)

![N-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B14904988.png)

